Higher Polar Surface Area (TPSA) Relative to Carbocyclic Aryl Analog Provides Differentiated Solubility and Hydrogen-Bonding Profile
5-(Furan-2-yl)nicotinamide exhibits a computed TPSA of 69.12 Ų , which is significantly higher than that of the carbocyclic analog 5-(p-tolyl)nicotinamide (TPSA = 55.98 Ų) . The 13.14 Ų increase arises from the furan oxygen atom, which contributes additional polar surface area and hydrogen-bond acceptor capacity. This elevated TPSA is predicted to enhance aqueous solubility while maintaining acceptable membrane permeability, offering a distinct advantage in optimizing pharmacokinetic properties for lead compounds.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 69.12 Ų |
| Comparator Or Baseline | 5-(p-Tolyl)nicotinamide: TPSA = 55.98 Ų |
| Quantified Difference | Δ TPSA = +13.14 Ų (23.5% increase relative to the comparator) |
| Conditions | Computed values from vendor technical datasheets (Leyan) using standard in silico prediction methods. |
Why This Matters
For procurement in medicinal chemistry, the higher TPSA distinguishes 5-(furan-2-yl)nicotinamide from carbocyclic analogs, potentially improving solubility and reducing off-target binding, which is critical for lead optimization campaigns.
